N-benzyl-1-(4-nitrobenzyl)-N-(2-phenylethyl)piperidin-4-amine
Description
N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is a complex organic compound that features a piperidine ring substituted with benzyl, nitrobenzyl, and phenethylamine groups
Properties
Molecular Formula |
C27H31N3O2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-benzyl-1-[(4-nitrophenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C27H31N3O2/c31-30(32)27-13-11-25(12-14-27)21-28-18-16-26(17-19-28)29(22-24-9-5-2-6-10-24)20-15-23-7-3-1-4-8-23/h1-14,26H,15-22H2 |
InChI Key |
LLPPXVOBZICTHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like NADPH.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl and nitrobenzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like NADPH for reduction reactions, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl-4-aminopyridinium Tetrachlorocuprate (II): A hybrid material with similar structural features.
4-(4-Nitrobenzyl)pyridine: Another compound with a nitrobenzyl group, used in various synthetic applications.
Uniqueness
N-BENZYL-N-[1-(4-NITROBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to its combination of benzyl, nitrobenzyl, and phenethylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
